Oxazine 170 perchlorate

Description

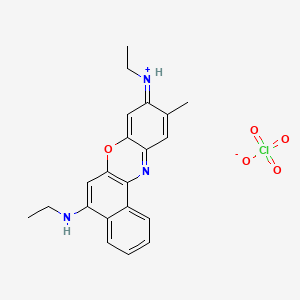

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O.ClHO4/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19;2-1(3,4)5/h6-12,23H,4-5H2,1-3H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXAZZAYBZVPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[NH+]CC)C=C4O2)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886501 | |

| Record name | Benzo[a]phenoxazin-7-ium, 5,9-bis(ethylamino)-10-methyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [Sigma-Aldrich MSDS] | |

| Record name | Oxazine 170 perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62669-60-7 | |

| Record name | Oxazine-170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[a]phenoxazin-7-ium, 5,9-bis(ethylamino)-10-methyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzo[a]phenoxazin-7-ium, 5,9-bis(ethylamino)-10-methyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9-bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxazine 170 Perchlorate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine (B8389632) 170 perchlorate (B79767) is a cationic laser dye belonging to the oxazine family, known for its strong absorption and fluorescence in the red region of the visible spectrum. Its robust photophysical properties and sensitivity to environmental changes make it a valuable tool in various scientific and technological fields, including laser spectroscopy, fluorescence imaging, and the development of chemical sensors. This guide provides a comprehensive overview of the chemical structure, physicochemical and photophysical properties, and key applications of Oxazine 170 perchlorate, with a focus on its use in biosensing.

Chemical Structure and Identification

This compound is a heterocyclic compound with a core oxazine ring system. The positive charge is delocalized across the chromophore.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Oxazine 720, LD 690 perchlorate |

| CAS Number | 62669-60-7[1][2][3] |

| Molecular Formula | C₂₁H₂₂N₃O·ClO₄[2] |

| Molecular Weight | 431.87 g/mol [2][3] |

| Chemical Structure |

|

| SMILES | CCNC1=CC2=C(C=C1C)N=C1C=C(C(=--INVALID-LINK--CC)C=C1O2)C.[O-]Cl(=O)(=O)=O |

| InChI | InChI=1S/C21H21N3O.ClHO4/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19;2-1(3,4)5/h6-12,23H,4-5H2,1-3H3;(H,2,3,4,5)[2] |

Physicochemical Properties

This compound is typically a solid powder with a melting point of approximately 260 °C (with decomposition).[3] It is soluble in various organic solvents, including methanol (B129727) and ethanol.

Photophysical Properties

This compound is well-characterized by its strong absorption and emission in the red portion of the electromagnetic spectrum. These properties are solvent-dependent.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 613.25 nm | Methanol | [1] |

| 621 nm | Ethanol | [4] | |

| 624 nm | - | [3] | |

| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ | Methanol | [1] |

| Emission Maximum (λem) | ~645 nm | - | [5] |

| 648 nm | Ethanol | [4] | |

| Fluorescence Quantum Yield (ΦF) | 0.63 | Methanol | [1] |

Experimental Protocols

Measurement of Absorption Spectrum

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of this compound.

Materials:

-

This compound

-

Spectroscopic grade methanol

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol of a known concentration (e.g., 1 mM).

-

From the stock solution, prepare a series of dilutions in methanol. The final concentrations should result in absorbance values between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

-

Fill a quartz cuvette with methanol to serve as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 400-800 nm).

-

Replace the blank with a cuvette containing one of the this compound solutions.

-

Record the absorption spectrum.

-

The wavelength at which the highest absorbance is observed is the λmax.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Measurement of Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of this compound.

Materials:

-

Dilute solution of this compound in methanol (absorbance at excitation wavelength < 0.1)

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Prepare a dilute solution of this compound in methanol. The absorbance at the chosen excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Place the cuvette containing the sample in the fluorometer.

-

Set the excitation wavelength. This is typically at or near the absorption maximum (λmax).

-

Scan a range of emission wavelengths (e.g., from the excitation wavelength + 10 nm to 850 nm).

-

The resulting spectrum is the fluorescence emission spectrum, and the wavelength with the highest intensity is the λem.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard of known quantum yield.

Materials:

-

This compound solution

-

A standard fluorescent dye solution with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the sample (this compound) and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Determine the slope of the linear fit for both the sample (msample) and the standard (mstd).

-

Calculate the quantum yield of the sample using the following equation:

ΦF, sample = ΦF, std * (msample / mstd) * (ηsample² / ηstd²)

where η is the refractive index of the solvent. If the same solvent is used for both, the equation simplifies to:

ΦF, sample = ΦF, std * (msample / mstd)

Applications in Biosensing

This compound has been successfully employed in the development of optical sensors for biologically relevant analytes such as ammonia (B1221849) and urea (B33335).

Ammonia Sensing

The sensing mechanism for ammonia is based on the deprotonation of the this compound dye in the presence of ammonia. This chemical reaction leads to a change in the dye's electronic structure, resulting in a measurable shift in its absorption and fluorescence spectra.

Caption: Workflow for an optical ammonia sensor based on this compound.

Urea Biosensing

A urea biosensor can be fabricated by coupling the ammonia-sensing capability of this compound with the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The produced ammonia then interacts with the dye, leading to a detectable optical signal that is proportional to the initial urea concentration.[]

References

- 1. Fabrication and calibration of Oxazine-based optic fiber sensor for detection of ammonia in water [opg.optica.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in fluorescence chemosensors for ammonia sensing in the solution and vapor phases - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06529K [pubs.rsc.org]

- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]

Oxazine 170 Perchlorate: A Technical Guide for Researchers

CAS Number: 62669-60-7

Oxazine 170 perchlorate (B79767) is a versatile and robust fluorescent dye with applications spanning from laser technologies to advanced biosensing. This technical guide provides an in-depth overview of its core properties, experimental applications, and the fundamental mechanisms governing its utility for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Properties

Oxazine 170 perchlorate is recognized for its strong absorption in the orange-red region of the visible spectrum and its intense fluorescence emission in the red to near-infrared region.[1][2] Its rigid chemical structure contributes to a high fluorescence quantum yield and excellent photostability, making it a reliable fluorophore for demanding applications.

Below is a summary of its key quantitative properties compiled from various sources.

| Property | Value | Solvent/Conditions |

| Molecular Formula | C₂₁H₂₂N₃O·ClO₄[3][] | - |

| Molecular Weight | 431.87 g/mol [3][] | - |

| Physical Form | Powder[5] | - |

| Melting Point | ~260 °C (decomposes)[5] | - |

| Absorption Maximum (λmax) | 621 - 624 nm[1][2] | Ethanol/Methanol |

| Molar Absorptivity (ε) | 83,000 M⁻¹cm⁻¹ at 613.25 nm | Methanol |

| Emission Maximum (λem) | ~645 - 650 nm[1][6] | Ethanol/Methanol |

| Fluorescence Quantum Yield (Φ) | 0.63[1] | Methanol |

Experimental Protocols and Applications

This compound's utility is demonstrated in several key research applications, most notably in the development of fluorescent biosensors and as a gain medium in polymeric optical fibers.

Ratiometric Fluorescent Urea (B33335) Biosensor

A prominent application of this compound is in the fabrication of ratiometric fluorescent biosensors for the detection of urea.[3][] The sensing mechanism is indirect, relying on the enzymatic hydrolysis of urea by urease to produce ammonia (B1221849). The subsequent interaction of ammonia with the dye leads to a detectable change in its fluorescence emission spectrum.[3][]

Experimental Protocol:

-

Preparation of the Sensing Membrane:

-

An this compound-ethyl cellulose (B213188) (O17-EC) membrane is prepared.

-

A second layer containing the enzyme urease entrapped within an ethyl cellulose matrix is cast on top of the O17-EC membrane.[3][]

-

-

Sensing Principle:

-

The biosensor is exposed to a urea-containing sample.

-

Urease catalyzes the hydrolysis of urea into ammonia (NH₃) and carbon dioxide.

-

Ammonia, a volatile and alkaline gas, diffuses into the O17-EC layer.

-

-

Fluorescence Detection:

-

The interaction of ammonia with this compound causes a shift in its emission wavelength. Specifically, the emission peak at approximately 630 nm decreases while a new peak appears at around 565 nm.[3][]

-

The ratio of the fluorescence intensities at these two wavelengths is measured.

-

This ratiometric measurement is proportional to the concentration of urea in the sample.[3][]

-

This ratiometric approach offers a robust and reliable method for urea quantification, with reported detection limits in the millimolar range.[3][]

This compound-Doped Poly(methyl methacrylate) (PMMA) Optical Fibers

The high fluorescence efficiency of this compound makes it an excellent dopant for creating active polymeric optical fibers.[1][2] These fibers can be used for light amplification and in the development of fiber-based sensors.

Experimental Protocol:

-

Doping of PMMA:

-

This compound is incorporated into the poly(methyl methacrylate) (PMMA) matrix. This can be achieved during the polymerization of methyl methacrylate (B99206) (MMA) monomer.[1]

-

-

Fabrication of the Optical Fiber:

-

The doped PMMA is then drawn into an optical fiber of the desired diameter.

-

-

Optical Pumping and Emission:

-

The fabricated fiber is optically pumped using a suitable excitation source, such as a Nd:YAG laser (532 nm).[2]

-

Upon excitation, the this compound within the fiber fluoresces, and the emitted light is guided along the fiber.

-

The spectral properties of the emitted light, such as the peak wavelength and full width at half maximum (FWHM), can be characterized as a function of fiber length.[1][2]

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for the urea biosensor and the logical relationship of the ammonia sensing mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 5. This compound Dye content 95 62669-60-7 [sigmaaldrich.com]

- 6. Recent advances in fluorescence chemosensors for ammonia sensing in the solution and vapor phases - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06529K [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Properties of Oxazine 170 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine (B8389632) 170 perchlorate (B79767) is a synthetic dye belonging to the oxazine class of fluorescent compounds. Renowned for its strong absorption and emission in the red region of the visible spectrum, it is a valuable tool in various scientific and biomedical applications.[1][] This technical guide provides a comprehensive overview of the absorption and emission spectra of Oxazine 170 perchlorate, including quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow. This document is intended to serve as a practical resource for researchers and professionals employing this fluorophore in their work.

Spectroscopic Properties

The photophysical characteristics of this compound are highly dependent on its molecular environment, particularly the solvent in which it is dissolved. The key spectroscopic parameters are summarized in the tables below.

Quantitative Spectroscopic Data

Table 1: Spectroscopic Properties of this compound in Methanol

| Parameter | Value | Reference |

| Absorption Maximum (λ_abs) | 613.25 nm | [3] |

| Molar Extinction Coefficient (ε) at λ_abs | 83,000 cm⁻¹M⁻¹ | [3][4] |

| Emission Maximum (λ_em) | ~645 nm | [5] |

| Fluorescence Quantum Yield (Φ) | 0.63 | [1][3][4] |

Table 2: Spectroscopic Properties of this compound in Ethanol

| Parameter | Value | Reference |

| Absorption Maximum (λ_abs) | 621 nm | [1] |

| Emission Maximum (λ_em) | 648 nm | [1] |

Experimental Protocols

The following are detailed methodologies for the determination of the absorption and emission spectra of this compound. These protocols are synthesized from established spectroscopic techniques and specific parameters reported in the literature.

Measurement of the UV-Visible Absorption Spectrum

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λ_abs) of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., methanol, ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Working Solution Preparation: From the stock solution, prepare a dilute working solution. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_abs to ensure adherence to the Beer-Lambert law.

-

Spectrophotometer Setup:

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction.

-

Sample Measurement: Replace the blank cuvette in the sample holder with a cuvette containing the this compound working solution.

-

Data Acquisition: Initiate the scan to record the absorption spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

Measurement of the Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em) of this compound.

Materials:

-

Dilute solution of this compound (absorbance < 0.1 at the excitation wavelength)

-

Spectroscopy-grade solvent

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Use a solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[4]

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Set the excitation wavelength. This is typically set to the λ_abs determined from the absorption spectrum (e.g., 621 nm in ethanol), though other wavelengths can be used.[1]

-

Set the emission wavelength range to be scanned (e.g., 630 nm to 800 nm).

-

Set the excitation and emission slit widths to define the spectral bandwidth (e.g., 4.25 nm).[4]

-

Set the data interval (e.g., 0.5 nm) and the integration time (e.g., 2.0 seconds).[4]

-

-

Blank Measurement: Record a spectrum of the pure solvent to account for any background signal (Raman scattering).

-

Sample Measurement: Place the cuvette with the this compound solution in the sample holder.

-

Data Acquisition: Start the emission scan.

-

Data Correction and Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Correct the emission spectrum for the wavelength-dependent sensitivity of the detector.[4]

-

Identify the wavelength of maximum fluorescence intensity (λ_em).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the absorption and emission spectra of this compound.

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This technical guide provides essential information on the absorption and emission spectra of this compound, tailored for researchers and professionals in drug development and related scientific fields. The provided quantitative data and detailed experimental protocols offer a solid foundation for the successful application of this versatile fluorescent dye. The visualized experimental workflow further clarifies the logical steps involved in obtaining reliable spectroscopic data. As with any fluorescent probe, it is crucial to consider the influence of the local environment on its photophysical properties and to perform appropriate calibrations and controls for quantitative applications.

References

An In-Depth Technical Guide to the Fluorescence Quantum Yield of Oxazine 170 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Oxazine 170 perchlorate (B79767), a laser dye known for its high fluorescence efficiency. The document details its photophysical properties in various solvents, outlines experimental protocols for quantum yield determination, and presents a logical workflow for such measurements.

Core Concepts in Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, a critical characteristic for applications such as high-performance laser dyes, sensitive fluorescent probes, and robust bio-imaging agents.

The quantum yield is intrinsically linked to the radiative (kf) and non-radiative (knr) decay rates of the excited state. The relationship can be expressed as:

Φf = kf / (kf + knr)

Factors that influence these decay rates, such as the solvent environment, temperature, and the presence of quenchers, will directly impact the fluorescence quantum yield.

Quantitative Data on Oxazine 170 Perchlorate Fluorescence

This compound exhibits a strong dependence of its fluorescence quantum yield on the solvent environment. This solvatochromism is a key consideration for its application in various experimental settings. The following table summarizes the reported fluorescence quantum yields of this compound in different solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) | Reference |

| Methanol (B129727) | 32.7 | 1.329 | 0.63 | [1][2] |

| Ethanol (B145695) | 24.5 | 1.361 | ~0.5 | [3] |

Note: The value for ethanol is an approximation derived from graphical data and comparative statements in the cited literature.

The data indicates that protic solvents like methanol and ethanol are effective media for eliciting strong fluorescence from this compound. Further research is required to populate this table with a broader range of protic and aprotic solvents to fully characterize the solvatochromic behavior of this dye.

Experimental Protocols for Fluorescence Quantum Yield Determination

The determination of the fluorescence quantum yield of this compound can be performed using a relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

This compound: High purity grade.

-

Quantum Yield Standard: A stable fluorophore with a known and well-documented quantum yield in the same spectral region as Oxazine 170. For the red-emitting region of Oxazine 170, standards such as Cresyl Violet or Rhodamine 101 can be considered.

-

Solvents: Spectroscopic grade solvents of high purity.

-

UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

-

Fluorometer: A spectrofluorometer capable of recording corrected emission spectra.

Detailed Experimental Workflow

The following diagram illustrates the logical workflow for the relative determination of the fluorescence quantum yield.

Caption: Logical workflow for determining the relative fluorescence quantum yield.

Calculation

The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

-

Φf_std is the known quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

-

A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively. For dilute solutions in the same solvent, this term is often assumed to be 1.

Factors Influencing Fluorescence Quantum Yield

Several factors can significantly impact the measured fluorescence quantum yield of this compound. Understanding these is crucial for obtaining accurate and reproducible results.

Caption: Key factors that can influence the fluorescence quantum yield.

-

Solvent Effects: As demonstrated by the available data, the polarity and viscosity of the solvent can alter the energy levels of the excited state and influence the rates of non-radiative decay, thereby affecting the quantum yield.

-

Concentration: At high concentrations, self-quenching can occur, where excited molecules are deactivated by ground-state molecules of the same species, leading to a decrease in fluorescence intensity and quantum yield. Inner filter effects, where the emitted fluorescence is reabsorbed by other dye molecules, can also distort the emission spectrum and lead to inaccurate quantum yield measurements. It is therefore crucial to work with dilute solutions (absorbance < 0.1).

-

Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield due to an increase in the rate of non-radiative decay processes.

-

pH: The protonation state of the dye can significantly affect its electronic structure and thus its photophysical properties. The fluorescence of this compound is known to be sensitive to pH.

-

Instrumental Factors: Accurate determination of the quantum yield relies on the proper correction of the raw fluorescence data for the wavelength-dependent sensitivity of the detector and other instrumental artifacts. The choice of excitation wavelength can also be important, especially if multiple electronic transitions are present.

Conclusion

This compound is a valuable fluorescent dye with a high quantum yield in polar protic solvents. This technical guide has provided a summary of its known fluorescence quantum yields, a detailed experimental protocol for their determination, and an overview of the key factors that can influence these measurements. For researchers and professionals in drug development and related fields, a thorough understanding of these principles is essential for the accurate characterization and effective application of this and other fluorescent molecules. Further systematic studies on the solvatochromic behavior of this compound are warranted to expand the quantitative data available and to further refine its use in diverse applications.

References

Oxazine 170 Perchlorate: A Deep Dive into its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine (B8389632) 170 perchlorate (B79767) is a synthetic organic dye belonging to the oxazine class of fluorescent compounds. Renowned for its strong absorption in the orange-red region of the visible spectrum and its intense red emission, it has found significant applications as a laser dye and a fluorescent probe in various scientific and technological fields. This technical guide provides a comprehensive overview of the core photophysical properties of Oxazine 170 perchlorate, detailed experimental protocols for their characterization, and a summary of its key applications.

Core Photophysical Properties

The photophysical behavior of this compound is dictated by its molecular structure, which features an extended π-conjugated system responsible for its characteristic absorption and emission properties. These properties are also sensitive to the solvent environment.

Data Presentation

The key quantitative photophysical parameters for this compound are summarized in the tables below for easy comparison.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λ_max,abs_) | 613.25 nm | Methanol | [1] |

| 621 nm | Ethanol | [2] | |

| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ | Methanol | [1] |

| Emission Maximum (λ_max,em_) | 645 nm | Not Specified | [3] |

| 648 nm | Ethanol | [2] | |

| Fluorescence Quantum Yield (Φ_F_) | 0.63 | Methanol | [1][2] |

| ~0.5 | Ethanol | [4] | |

| Fluorescence Lifetime (τ_F_) | Typically a few ns | Not Specified | [2] |

Note: The fluorescence lifetime of this compound is not widely reported in the literature. However, for organic dyes of this class, the lifetime is typically in the range of a few nanoseconds[2].

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_max,abs_) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, ethanol)

-

UV-Vis spectrophotometer (e.g., Cary 3)[1]

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 - 1.0.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 400-800 nm).

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λ_max,abs_). If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Objective: To determine the emission spectrum and the wavelength of maximum emission (λ_max,em_) of this compound.

Materials:

-

Dilute solution of this compound (absorbance at excitation wavelength < 0.1)

-

Spectroscopic grade solvent

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow it to warm up. Set the excitation wavelength. A common choice is a wavelength near the absorption maximum, for example, 593.5 nm was used to measure the emission in ethanol[2].

-

Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence.

-

Sample Measurement: Place the sample cuvette in the spectrofluorometer and record the emission spectrum. The emission is typically collected at a 90° angle to the excitation beam.

-

Data Analysis: Subtract the solvent blank spectrum from the sample spectrum. Identify the wavelength of maximum fluorescence intensity (λ_max,em_).

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F_) of this compound relative to a standard of known quantum yield.

Materials:

-

Dilute solutions of this compound and a standard fluorophore with a known quantum yield in the same solvent. The standard should have absorption and emission in a similar spectral region (e.g., Rhodamine 6G).

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a series of solutions of both the sample (this compound) and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Absorption Measurement: Record the absorption spectra of all solutions.

-

Emission Measurement: Record the fluorescence spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φ_F,sample_) can be calculated using the following equation: Φ_F,sample_ = Φ_F,std_ * (m_sample_ / m_std_) * (η_sample_² / η_std_²) where:

-

Φ_F,std_ is the quantum yield of the standard.

-

m_sample_ and m_std_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample_ and η_std_ are the refractive indices of the solvents used for the sample and the standard (if different).

-

-

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τ_F_) of this compound.

Methodology: The most common technique for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

-

Pulsed light source with a high repetition rate (e.g., picosecond diode laser)

-

Sample holder and optics

-

Fast and sensitive single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics

Procedure:

-

A short pulse of light from the laser excites the sample.

-

The emitted photons are detected one by one by the single-photon detector.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.

-

This process is repeated many times, and a histogram of the arrival times is built up, which represents the fluorescence decay curve.

-

The fluorescence lifetime is determined by fitting the decay curve with an exponential function.

Visualizations

The following diagram illustrates the general workflow for the photophysical characterization of a fluorescent dye like this compound.

Caption: Experimental workflow for photophysical characterization.

Applications

The favorable photophysical properties of this compound have led to its use in several applications, including:

-

Laser Technology: It is widely used as a gain medium in dye lasers, particularly for generating laser emission in the red part of the spectrum.

-

Fluorescence Sensing: Its sensitivity to the local environment makes it a useful probe for developing sensors. For instance, it has been incorporated into membranes for the detection of urea (B33335) and ammonia[].

-

Materials Science: this compound can be doped into polymer matrices, such as poly(methyl methacrylate) (PMMA), to create fluorescent polymeric optical fibers[2].

Conclusion

This compound is a versatile fluorescent dye with well-characterized absorption and emission properties, and a high fluorescence quantum yield. This technical guide has provided a detailed overview of its core photophysical parameters, standardized protocols for their measurement, and a summary of its primary applications. This information serves as a valuable resource for researchers and professionals working in fields that utilize fluorescence spectroscopy and fluorescent materials.

References

Oxazine 170 Perchlorate: A Technical Overview for Advanced Research

Oxazine 170 perchlorate (B79767) is a fluorescent dye recognized for its utility in laser systems and as an active component in advanced optical sensors. This technical guide provides an in-depth look at its core molecular properties, detailed experimental protocols for its application in biosensing, and a workflow for sensor fabrication, aimed at researchers, scientists, and professionals in drug development.

Core Molecular and Spectroscopic Data

Oxazine 170 perchlorate is a robust organic dye with distinct chemical and physical properties that make it suitable for various specialized applications. Its fundamental characteristics are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 431.87 g/mol | [1][2][3] |

| Chemical Formula | C₂₁H₂₂N₃O·ClO₄ | [1] |

| Empirical Formula | C₂₁H₂₂ClN₃O₅ | [2][3] |

| CAS Number | 62669-60-7 | [2] |

| Appearance | Powder | [2] |

| Melting Point | 260 °C (decomposes) | [2] |

| Maximum Absorption (λₘₐₓ) | 624 nm | [2] |

Experimental Protocols

This compound's sensitivity to changes in its chemical environment, particularly pH shifts resulting from enzymatic reactions, makes it a valuable component in fluorescent biosensors. Below are detailed protocols for the fabrication of ammonia (B1221849) and urea (B33335) sensors.

Fabrication of an Optical Ammonia Sensor

This protocol is based on the work of Jalal et al. (2012) for the development of a clad-modified plastic optical fiber (POF) sensor for detecting ammonia in aqueous solutions[1][2][4].

Materials:

-

Plastic Optical Fiber (POF)

-

This compound

-

Polydimethylsiloxane (PDMS)

-

Deionized (DI) water

-

Chemical etching solution

Procedure:

-

Fiber Preparation: A section of the POF is decladded using a wet chemical etching process to expose the fiber core.

-

Sensing Layer Deposition:

-

The exposed fiber core is dipped into a solution of this compound.

-

The fiber is then subjected to a thermal treatment to ensure a uniform and thin (20-25 µm) coating of the dye[1].

-

-

Moisture Trapping:

-

Protective Layer Application: A protective layer of PDMS is applied over the sensing layer. This layer shields the sensor while allowing ammonia to diffuse through[1][2][4].

-

Calibration: The sensor is calibrated in both stagnant and dynamic water systems to evaluate its performance in ammonia detection[1][2].

Fabrication of a Ratiometric Urea Biosensor

This protocol describes the creation of a urea-sensing membrane by immobilizing the enzyme urease onto an this compound-ethyl cellulose (B213188) (O17-EC) membrane. The principle relies on the hydrolysis of urea by urease to produce ammonia, which then interacts with the dye[5].

Materials:

-

This compound

-

Ethyl cellulose (EC)

-

Urease enzyme

-

Phosphate buffer solution (PBS)

Procedure:

-

Preparation of the O17-EC Sensing Membrane: An O17-EC membrane is fabricated, which serves as the base for the biosensor.

-

Enzyme Immobilization:

-

Urease is immobilized in an ethyl cellulose matrix.

-

This enzyme layer is then deposited onto the O17-EC membrane, creating a double-layer structure.

-

-

Sensor Assembly and Principle of Operation:

-

The assembled two-layer membrane constitutes the urea-sensing element.

-

When the sensor is exposed to a sample containing urea, the urease catalyzes the hydrolysis of urea into ammonia.

-

The resulting local pH increase, due to ammonia production, causes a shift in the fluorescence emission of the this compound.

-

This shift allows for the ratiometric measurement of urea concentration.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages in the fabrication of a generic optical sensor based on this compound, highlighting the sequential nature of the process.

References

- 1. Fabrication and calibration of Oxazine-based optic fiber sensor for detection of ammonia in water [opg.optica.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fabrication and calibration of oxazine-based optic fiber sensor for detection of ammonia in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Oxazine 170 Perchlorate: A Spectroscopic and Analytical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Oxazine (B8389632) 170 perchlorate (B79767), a versatile fluorescent dye. The document details its core photophysical characteristics, outlines the experimental methodologies for their determination, and presents the data in a clear, comparative format. This guide is intended to serve as a valuable resource for researchers and professionals utilizing this dye in various applications, from fundamental research to drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters of Oxazine 170 perchlorate in different solvent environments. These values are critical for understanding the dye's behavior and for optimizing its use in experimental setups.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 613.25 nm | Methanol | [1] |

| 621 nm | Ethanol (B145695) | [2] | |

| 624 nm | Not Specified | ||

| 627 nm | Methanol | [3] | |

| Molar Absorptivity (ε) | 83,000 cm-1M-1 | Methanol | [1] |

| Emission Maximum (λem) | 645 nm | Not Specified | [4][5] |

| 648 nm | Ethanol | [2] | |

| 650 nm | Methanol | [3] | |

| Fluorescence Quantum Yield (Φf) | 0.63 | Methanol | [1] |

| Melting Point | 260 °C (decomposes) | Solid |

Experimental Protocols and Methodologies

The accurate determination of the spectroscopic properties of this compound relies on standardized experimental protocols. While specific instrument parameters may vary, the fundamental principles of data acquisition for absorption and fluorescence spectroscopy are outlined below.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is employed to determine the wavelengths at which a substance absorbs light. This information is crucial for identifying the optimal excitation wavelength for fluorescence experiments.

Experimental Workflow for UV-Visible Absorption Spectroscopy

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Key Experimental Parameters:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Cary 3) is typically used.

-

Sample Holder: Quartz cuvettes with a defined path length (e.g., 1 cm) are required for UV measurements.

-

Solvent: The choice of solvent can influence the absorption spectrum. Methanol and ethanol are common choices for this compound.[1][2]

-

Concentration: The concentration of the dye solution should be adjusted to ensure that the absorbance at the maximum is within the linear range of the instrument (typically below 1.0).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique is used to determine the emission spectrum and the fluorescence quantum yield of a fluorophore.

Conceptual Diagram of Fluorescence

Caption: Jablonski diagram illustrating the process of fluorescence.

Experimental Workflow for Fluorescence Spectroscopy

Caption: Workflow for Fluorescence Emission Spectroscopy.

Key Experimental Parameters:

-

Instrumentation: A spectrofluorometer (e.g., Spex FluoroMax) is used.

-

Excitation Wavelength (λex): The excitation wavelength is typically set at or near the absorption maximum (λmax) of the dye.

-

Slit Widths: The excitation and emission slit widths control the spectral resolution and the intensity of the signal.

-

Quantum Yield Standard: The fluorescence quantum yield is often determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Applications in Research and Drug Development

This compound's strong absorption in the red region of the visible spectrum and its high fluorescence quantum yield make it a valuable tool in various scientific disciplines.

-

Laser Technology: It is widely used as a gain medium in dye lasers.

-

Fluorescence Imaging and Sensing: Its bright fluorescence makes it suitable as a fluorescent probe. For instance, it has been incorporated into membranes for the development of biosensors.[]

-

Drug Development: While not a therapeutic agent itself, the broader class of oxazine derivatives has shown a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[7] Fluorescent dyes like this compound can be utilized in drug development for:

-

High-Throughput Screening (HTS): As fluorescent tags to monitor biochemical reactions.

-

Cellular Imaging: To visualize drug uptake and distribution within cells.

-

Mechanism of Action Studies: To probe drug-target interactions through techniques like fluorescence polarization.

-

Conclusion

This technical guide has provided a detailed summary of the spectroscopic data and analytical methodologies for this compound. The presented data and workflows offer a foundational understanding for researchers and professionals working with this versatile fluorescent dye. Its robust photophysical properties, coupled with the well-established techniques for its analysis, ensure its continued relevance in a wide array of scientific and biomedical applications.

References

Oxazine 170 Perchlorate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Oxazine 170 perchlorate (B79767) is a laser dye known for its high fluorescence efficiency.[1] While valuable in research and development, particularly in the fabrication of polymeric optical fibers and sensing membranes, its handling requires strict adherence to safety protocols due to its potential hazards.[1] This guide provides an in-depth overview of the safety and handling precautions for Oxazine 170 perchlorate, compiled from available safety data sheets and chemical information.

Core Data Summary

Comprehensive toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, specific quantitative data such as LD50 and permissible exposure limits (PELs) are not available. The available physical, chemical, and safety data are summarized below.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂₁H₂₂ClN₃O₅[1] |

| Molecular Weight | 431.87 g/mol |

| Appearance | Powder |

| Melting Point | 260 °C (decomposes) |

| CAS Number | 62669-60-7 |

| EC Number | 263-682-0 |

| Flash Point | Not applicable[1] |

Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][3] | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[2] |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][3] | P280: Wear eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[2] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][3] | P261: Avoid breathing dust.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are based on standardized criteria. Handling and safety protocols are derived from safety data sheets provided by suppliers.

Mandatory Visualizations

Personal Protective Equipment (PPE) Workflow

Caption: Required Personal Protective Equipment for handling this compound.

Accidental Spill Response Workflow

Caption: Logical workflow for responding to an accidental spill of this compound.

Detailed Safety and Handling Precautions

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from foodstuff containers and incompatible materials. The storage class code is 11, for combustible solids.[1]

First-Aid Measures

-

Inhalation: If inhaled, move the person into fresh air.[2] If not breathing, give artificial respiration and consult a physician.[2]

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water.[2] Consult a physician if irritation occurs.[2]

-

Eye Contact: Flush eyes with water for at least 15 minutes as a precaution.[2] Remove contact lenses if present and easy to do.[3] Consult a physician.[2]

-

Ingestion: If swallowed, rinse mouth with water.[4] Do NOT induce vomiting.[5] Call a physician or poison control center immediately.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[5]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Wear personal protective equipment, including gloves, eye protection, and a dust mask.[] Avoid dust formation and breathing dust.[] Ensure adequate ventilation.[] Evacuate personnel to safe areas.[]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Containment and Cleanup: Sweep up or absorb the material and place it into a suitable, closed container for disposal.[5]

Disposal Considerations

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] As an organic perchlorate salt, it may be considered an explosive risk, especially in mixtures with oxidizable substances.[7] All disposal practices must be in accordance with federal, state, and local regulations. Empty containers should be rinsed thoroughly, with the rinsate collected as hazardous waste, before disposal.[7]

References

- 1. This compound Dye content 95 62669-60-7 [sigmaaldrich.com]

- 2. aptus.co.jp [aptus.co.jp]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

The Dawn of a Colorful Class: An In-depth Technical Guide to the Discovery and History of Oxazine Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine (B8389632) dyes represent a significant class of heterocyclic compounds that have carved a vital niche in various scientific disciplines. Characterized by a core structure containing an oxazine ring—a six-membered ring with one oxygen and one nitrogen atom—these dyes are renowned for their vibrant colors, potent fluorescence, and diverse applications. From their early use in the textile industry to their current indispensable role in advanced biological imaging, laser technology, and as probes in drug discovery, the journey of oxazine dyes is a fascinating narrative of chemical innovation. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental protocols related to key oxazine dyes, offering researchers and scientists a detailed understanding of this important class of molecules.

A Historical Overview: From Aniline to Aromatic Oxazines

The story of oxazine dyes is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The accidental synthesis of mauveine in 1856 by William Henry Perkin, while attempting to synthesize quinine, ignited a chemical revolution.[1][2] This discovery demonstrated that vibrant, stable colorants could be created from coal tar derivatives, moving beyond the reliance on natural dyes.

While the broader class of azine dyes, which includes oxazines, were among the earliest synthetic dyes, the specific synthesis of aromatic oxazines was first formally described in 1944 by Holly and Cope through Mannich reactions involving phenols, formaldehyde, and amines. However, some of the most prominent members of the oxazine dye family, such as Nile blue, were discovered earlier, in the late 19th century, highlighting a period of intense exploration in dye chemistry.[1] The development of these dyes was often driven by the textile industry's demand for new colors, but their unique chemical properties soon led to their adoption in the biological sciences.

A significant milestone in the synthesis of oxazine dyes was the development of methods involving the condensation of nitrosoaniline derivatives with phenols. This approach became a common pathway for producing the core oxazine structure. Over the decades, synthetic methodologies have evolved to enhance stability, improve quantum yields, and introduce functional groups for conjugation to biomolecules, thereby expanding their utility in modern research.

Key Oxazine Dyes: Properties and Synthesis

Several oxazine dyes have become mainstays in research and diagnostics. Their utility is largely dictated by their photophysical properties, which are summarized in the table below.

Quantitative Data of Key Oxazine Dyes

| Dye Name | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Solvent |

| Nile Blue | 627.5 | 76,800 | 660-672 | 0.27 | Ethanol (B145695) |

| Nile Red | 515-554 | 38,000 (at 519.4 nm) | 585-638 | 0.70 | Dioxane |

| Cresyl Violet | 603 | 83,000 | ~620 | 0.54 | Ethanol |

| Brilliant Cresyl Blue | 622 | Not widely reported | Not widely reported | Not widely reported | Ethanol |

| Gallocyanine (B75355) | Not widely reported | Not widely reported | Emits blue light upon reaction | Not applicable in the same context | Aqueous buffer |

Experimental Protocols

Historical Synthesis of Nile Red from Nile Blue

This protocol is based on the classical method of converting Nile blue to its oxazone derivative, Nile red, through acid hydrolysis.

Materials:

-

Nile blue A

-

Sulfuric acid (H₂SO₄), 0.5% aqueous solution

-

Xylene

Procedure:

-

A solution of Nile blue A is prepared in 0.5% sulfuric acid.

-

The solution is heated under reflux for 2 hours. This process facilitates the hydrolysis of the iminium group of Nile blue to a carbonyl group, forming Nile red.[3][4]

-

After cooling, the product (Nile red) is extracted from the aqueous solution using an organic solvent such as xylene.[3][4]

-

The xylene layer, now containing the Nile red, is separated.

-

The solvent can be removed under reduced pressure to yield the solid Nile red dye. Further purification can be achieved through recrystallization or chromatography if necessary.

General Protocol for Nissl Staining with Cresyl Violet

Cresyl violet is extensively used to stain Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons, allowing for the visualization of neuronal structure in brain and spinal cord tissue.[5]

Materials:

-

Paraffin-embedded or frozen tissue sections on slides

-

Xylene

-

Graded ethanol solutions (100%, 95%, 70%)

-

Distilled water

-

Cresyl Violet Acetate (B1210297) solution (0.1% in acetate buffer, filtered)

-

Differentiation solution (e.g., 95% ethanol with a few drops of glacial acetic acid)

-

Mounting medium (e.g., DePeX)

Procedure for Paraffin-Embedded Sections:

-

Deparaffinization: Immerse slides in 2-3 changes of xylene for 3 minutes each.[5]

-

Rehydration: Rehydrate the sections by passing them through graded ethanol solutions: 100% ethanol (2 changes, 3 minutes each), followed by 95% and 70% ethanol (3 minutes each), and finally rinse in tap water.[5]

-

Staining: Stain the sections in 0.1% Cresyl Violet solution for 4-15 minutes.[5]

-

Rinsing: Briefly rinse in tap water to remove excess stain.[5]

-

Differentiation: Wash in 70% ethanol. For finer control, immerse the sections in the differentiation solution for a short period (e.g., 2 minutes) and monitor microscopically until only the Nissl substance and nuclei are sharply stained.[5]

-

Dehydration: Dehydrate the sections through 2-3 changes of absolute ethanol for 3 minutes each.[5]

-

Clearing and Mounting: Clear the sections in xylene (2 changes) and mount with a suitable mounting medium.[5]

Signaling Pathways and Experimental Workflows

Wnt Signaling Pathway and Gallocyanine

Gallocyanine has been investigated for its potential role in modulating the Wnt signaling pathway, which is crucial in embryonic development and is often dysregulated in diseases like cancer and Alzheimer's disease. Gallocyanine can act as an inhibitor of the DKK1/LRP6 interaction, a key regulatory step in the Wnt pathway.

Cresyl Violet Staining Workflow for Neuronal Visualization

The process of using cresyl violet for Nissl staining is a well-defined histological workflow. This diagram illustrates the key steps from tissue preparation to final microscopic analysis.

Conclusion

From their origins in the burgeoning synthetic dye industry of the 19th century to their sophisticated applications in modern cell biology and materials science, oxazine dyes have proven to be a remarkably versatile and enduring class of compounds. The foundational work on their synthesis and the characterization of their unique photophysical properties have paved the way for their use in cutting-edge research. For scientists and drug development professionals, a thorough understanding of the history, properties, and experimental protocols associated with these dyes is crucial for leveraging their full potential in new discoveries and innovations. As research continues to push the boundaries of what is possible, the vibrant and dynamic world of oxazine dyes is certain to play a continuing and colorful role.

References

- 1. acs.org [acs.org]

- 2. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 3. Synthesis and evaluation of gallocyanine dyes as potential agents for the treatment of Alzheimer's disease and related neurodegenerative tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US936247A - Gallocyanin dye and process of making. - Google Patents [patents.google.com]

- 5. moodle2.units.it [moodle2.units.it]

Methodological & Application

Application Notes and Protocols for Oxazine 170 Perchlorate in Laser Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine (B8389632) 170 perchlorate (B79767) is a highly efficient and stable laser dye belonging to the oxazine family, known for its strong absorption in the orange-red region of the spectrum and intense fluorescence in the red to near-infrared region. Its favorable photophysical properties make it a valuable gain medium for dye lasers, which are widely utilized in various scientific and technological fields, including spectroscopy, medical diagnostics, and materials processing. This document provides detailed application notes and experimental protocols for the effective use of Oxazine 170 perchlorate in laser technology.

Spectroscopic and Lasing Properties

This compound exhibits distinct spectroscopic and lasing characteristics that are influenced by the solvent environment. The choice of solvent is critical for optimizing laser performance, including tuning range, energy conversion efficiency, and photostability.

Data Presentation: Spectroscopic and Laser Performance in Various Solvents

The following table summarizes the key spectroscopic and laser performance parameters of this compound in different solvents. This data is essential for selecting the appropriate solvent for a specific laser application.

| Solvent | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Fluorescence Quantum Yield (Φ_f_) | Lasing Range (nm) | Peak Lasing Wavelength (nm) | Energy Conversion Efficiency (%) |

| Ethanol | 621[1] | 648[1] | ~0.5[2] | 640 - 680 | ~660 | - |

| Methanol | 613.25[3] | ~645 | 0.63[1] | - | - | - |

| Dichloromethane | - | - | Higher than in Ethanol[2] | - | - | - |

| 1,2-Dichlorobenzene | - | - | Higher than in Ethanol[2] | - | - | - |

| PMMA (solid matrix) | 621[1] | 648[1] | - | - | - | - |

Note: Data for lasing range, peak lasing wavelength, and energy conversion efficiency are not consistently available across all solvents in the reviewed literature. The provided values are based on available data and general trends observed for oxazine dyes.

Experimental Protocols

Preparation of this compound Dye Solution

Objective: To prepare a stock solution and working solutions of this compound for laser applications.

Materials:

-

This compound powder

-

Laser-grade solvent (e.g., ethanol, methanol, DMSO)

-

Volumetric flasks

-

Pipettes

-

Magnetic stirrer and stir bar

-

Ultrasonic bath (optional)

Protocol:

-

Stock Solution Preparation (e.g., 1 mM in Ethanol):

-

Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 431.87 g/mol . For a 1 mM solution, this corresponds to 0.43187 mg per mL of solvent.

-

Transfer the weighed powder to a clean, dry volumetric flask.

-

Add a small amount of the chosen laser-grade solvent to dissolve the powder. Gentle swirling or sonication can aid in dissolution.

-

Once the powder is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

-

Mix the solution thoroughly by inverting the flask several times or using a magnetic stirrer.

-

Store the stock solution in a dark, airtight container to prevent photodegradation and solvent evaporation.

-

-

Working Solution Preparation:

-

Prepare working solutions of the desired concentration by diluting the stock solution with the same solvent.

-

The optimal concentration for laser operation typically ranges from 1 x 10⁻⁴ M to 5 x 10⁻⁴ M, depending on the pump source and cavity design. It is recommended to optimize the concentration for your specific experimental setup.

-

Measurement of Laser Performance Characteristics

Objective: To determine the tuning range, peak lasing wavelength, and energy conversion efficiency of an this compound dye laser.

Materials:

-

Pulsed or continuous-wave (CW) pump laser (e.g., Nd:YAG, flashlamp)

-

Dye laser cavity (including a dye cell or jet, mirrors, and a tuning element like a diffraction grating or prism)

-

Prepared this compound solution

-

Power/energy meter

-

Spectrometer or monochromator

-

Optical components (lenses, mirrors, etc.) for beam steering and focusing

Protocol:

-

Experimental Setup:

-

Assemble the dye laser cavity according to a standard design (e.g., Hänsch-type or Littman-Metcalf configuration). A schematic of a typical transversely pumped dye laser setup is shown below.

-

Align the pump laser beam to focus into the dye cell containing the this compound solution.

-

Align the resonator mirrors to achieve laser oscillation.

-

-

Tuning Range and Peak Lasing Wavelength Measurement:

-

With the dye laser oscillating, slowly adjust the tuning element (e.g., rotate the diffraction grating).

-

At each position of the tuning element, measure the output wavelength using a spectrometer.

-

Record the range of wavelengths over which laser output is observed. This is the tuning range.

-

Measure the output power/energy at each wavelength. The wavelength corresponding to the highest output power/energy is the peak lasing wavelength.

-

-

Energy Conversion Efficiency Measurement:

-

Measure the input pump energy (E_in) delivered to the dye solution using a power/energy meter.

-

Measure the output energy (E_out) of the dye laser at the peak lasing wavelength.

-

Calculate the energy conversion efficiency (η) using the following formula: η (%) = (E_out / E_in) * 100

-

Mandatory Visualizations

Experimental Workflow for Evaluating this compound as a Laser Dye

Caption: Experimental workflow for evaluating this compound as a laser dye.

Logical Relationship between Solvent Properties and Laser Performance

Caption: Influence of solvent properties on the laser performance of this compound.

Photostability and Handling

This compound generally exhibits good photostability, which is crucial for long-term laser operation. However, like most organic dyes, it can undergo photodegradation under intense pumping conditions. To maximize the lifetime of the dye solution:

-

Use a circulating dye system: For high-repetition-rate or CW operation, a dye circulator or jet is recommended to move the dye solution through the pump region, reducing the exposure time of individual molecules to the pump radiation.

-

Filter the dye solution: Regularly filter the dye solution to remove any photodegradation products that can absorb the laser emission and reduce efficiency.

-

Store solutions in the dark: When not in use, store dye solutions in a dark, cool place to minimize degradation.

Safety Precautions:

-

This compound is a chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, especially when using volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes: Oxazine 170 Perchlorate for Biological Labeling and Tracking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine (B8389632) 170 perchlorate (B79767) is a fluorescent dye characterized by its emission in the deep-red region of the spectrum. Its favorable photophysical properties, including a high fluorescence quantum yield and excellent thermal stability, make it a candidate for various applications in fluorescence imaging and laser systems. While extensively used as a laser dye[1], its application in biological labeling and tracking is an emerging area. These notes provide an overview of Oxazine 170 perchlorate's properties and protocols for its use in labeling and tracking biological samples.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented below. This data is essential for designing experiments and selecting appropriate instrumentation.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [1] |

| Molecular Weight | 431.87 g/mol | [1] |

| Form | Powder | [1] |

| Absorption Maximum (λabs) | 621 - 624 nm | [1][2] |

| Emission Maximum (λem) | ~645 nm | [3] |

| Molar Extinction Coefficient | 83,000 cm⁻¹M⁻¹ at 613.3 nm (in Methanol) | [4] |

| Fluorescence Quantum Yield (Φ) | 0.63 (in Methanol) | [4] |

| Recommended Storage | Stock solutions: -20°C for 1 month or -80°C for 6 months (protect from light and moisture) | [3] |

Experimental Protocols

The following protocols provide a starting point for using this compound in biological applications. Optimization for specific cell types and experimental conditions is highly recommended.

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution, which can be diluted to the desired working concentration for labeling experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Bring the this compound powder to room temperature before opening to prevent moisture condensation.

-

Prepare a 1 mM stock solution by dissolving 0.432 mg of this compound in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the dye is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Live Cell Labeling and Imaging

This protocol provides a general procedure for staining live cells. The optimal concentration and incubation time should be determined empirically.

Important Considerations:

-

A study on the related compound, Oxazine 4-perchlorate, on U87 human-derived glioma cells indicated that concentrations below 100 µM can be considered safe.[5][] However, cytotoxicity should be assessed for each cell line and experimental condition.

-

Start with a working concentration in the range of 1-10 µM and optimize as needed.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

1 mM this compound stock solution

-

Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Staining Solution Preparation: Dilute the 1 mM this compound stock solution in pre-warmed complete culture medium to the desired final working concentration (e.g., 5 µM).

-

Cell Staining: Remove the culture medium from the cells and add the staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal time may vary.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

-

Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope with excitation and emission filters suitable for the far-red spectrum (e.g., excitation ~620 nm, emission ~650 nm).

Potential Applications and Logical Relationships

This compound has been utilized in the development of ratiometric fluorescent biosensors, for example, for urea (B33335) and ammonia. This is based on a shift in its emission wavelength upon binding to the analyte. This principle could potentially be adapted for intracellular sensing, such as monitoring changes in pH.[3] The diagram below illustrates this conceptual application.

Safety and Handling

This compound is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle the compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[1] Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer

The provided protocols are intended as a general guide. Researchers should conduct their own optimization and validation studies for their specific applications. The information on cytotoxicity is based on a related compound and should be used with caution. Always perform appropriate safety precautions when handling chemical reagents.

References

- 1. This compound Dye content 95 62669-60-7 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Oxazine 170 [omlc.org]